REACTION_SMILES
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[C:14]([O:15][CH:16]([CH3:17])[Cl:18])(=[O:19])[Cl:20].[CH:22]([Cl:23])([Cl:24])[Cl:25].[OH2:21].[OH:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[cH:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1>>[O:1]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)[C:14]([O:15][CH:16]([CH3:17])[Cl:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(Cl)OC(=O)OC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |